PI-103 is an inhibitor of p110α of class I PI3K.
PI-103
CAS No.: 371935-74-9
Cat. No.: VC0548536
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 371935-74-9 |
---|---|
Molecular Formula | C19H16N4O3 |
Molecular Weight | 348.4 g/mol |
IUPAC Name | 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol |
Standard InChI | InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2 |
Standard InChI Key | TUVCWJQQGGETHL-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O |
Canonical SMILES | C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Target Specificity
The molecular architecture of PI-103 (C₁₉H₁₆N₄O₃) features a pyrido[3',2':4,5]furo[3,2-d]pyrimidine core substituted with a 3-hydroxyphenyl group at position 2 and a morpholine moiety at position 4 . X-ray crystallography reveals that the morpholine oxygen forms a hydrogen bond with Val851 in the ATP-binding cleft of PI3Kα, while the phenolic hydroxyl interacts with Asp810 and Tyr836 . These interactions confer nanomolar inhibitory potency:
Notably, PI-103 exhibits >200-fold selectivity for p110α over p110β and minimal off-target activity against a panel of 40+ kinases at 10 μM . Structural modifications at the phenol's R₁ position (e.g., hydroxylation) enhance binding affinity by engaging Lys802, as demonstrated in PI3Kα-9d co-crystal structures .
Mechanistic Basis for Anticancer Activity
Dual Pathway Inhibition
PI-103 concurrently blocks PI3K/Akt/mTOR and DNA-PK-mediated DNA repair . In glioblastoma cells, 100 nM PI-103 reduces phosphorylated Akt (Ser473) by 95% within 2 hours, abrogating downstream targets like GSK3β and S6RP . Concurrent mTORC1/2 inhibition dephosphorylates 4E-BP1 and prevents cap-dependent translation, inducing G₁-phase arrest .
Autophagy Modulation
At subcytotoxic doses (50-200 nM), PI-103 triggers autophagosome formation in glioma stem cells via ULK1 activation . Paradoxically, prolonged exposure (>72 hr) to 1 μM PI-103 suppresses autophagic flux by impairing lysosomal acidification, leading to apoptotic death in AML blasts .
Chemosensitization
PI-103 synergizes with DNA-damaging agents by inhibiting DNA-PK-mediated non-homologous end joining. In U87MG glioblastoma cells, 0.5 μM PI-103 enhances doxorubicin-induced γH2AX foci persistence (4.8-fold vs. doxorubicin alone) and increases apoptosis from 12% to 68% . Similar effects occur in primary glioblastoma stem cells, where PI-103 (250 nM) reduces etoposide IC₅₀ by 6.2-fold .
Preclinical Efficacy Across Tumor Models
Hematologic Malignancies
In PTEN-null AML patient-derived xenografts, daily oral PI-103 (25 mg/kg) decreases leukemic burden by 89% over 21 days, preferentially eliminating CD34+/CD38- stem-like cells . Mechanistically, it inhibits Mcl-1 synthesis and induces NOXA-mediated mitochondrial apoptosis .
Solid Tumors
Orthotopic glioblastoma models show PI-103 (10 mg/kg i.p.) reduces tumor volume by 4-fold versus controls, with concomitant decreases in p-Akt (92%) and p-S6 (85%) . In hormone-resistant prostate cancer (PC3 xenografts), PI-103 monotherapy achieves 73% growth inhibition, surpassing rapamycin (32%) and LY294002 (45%) .
Pharmacokinetic Limitations and Prodrug Development
Despite efficacy, PI-103 suffers from poor oral bioavailability (F = 9.7%) and rapid hepatic clearance (t₁/₂ = 1.2 hr) . A boronic acid bioisostere (compound 9d) improves AUC₀–24h by 98-fold in mice, achieving sustained plasma concentrations >100 ng/mL at 24 hr post 10 mg/kg oral dose . The prodrug strategy maintains target engagement while reducing Cmax-related toxicity.
Biomarker Identification via Metabolic Profiling
³¹P-MRS studies reveal PI-103 dose-dependently lowers phosphocholine (PC) in PC3 prostate cancer cells (15.6 → 9.0 fmol/cell at 1 μM) . This correlates with choline kinase α (ChoKα) downregulation (r²=0.91), providing a non-invasive pharmacodynamic marker. Clinically, PC:total choline ratio reductions ≥40% predict PI3K pathway inhibition .
Immunomodulatory Paradoxes
Contrary to expectations, PI-103 exhibits immunosuppressive effects in immunocompetent B16 melanoma models. Daily 25 mg/kg dosing increases intratumoral Tregs by 3.3-fold and upregulates PD-L1 (2.8-fold), accelerating tumor growth by 37% vs. vehicle . These findings underscore the necessity for combination strategies with checkpoint inhibitors.
Clinical Translation Challenges
While PI-103 itself hasn't entered trials, its pharmacophore informed clinically viable inhibitors like GDC-0941. Key hurdles include:
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CYP3A4-mediated drug interactions
Ongoing efforts focus on isoform-selective derivatives and nanoparticle delivery to mitigate toxicity .
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